molecular formula C24H28N2O5S B12139730 3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12139730
M. Wt: 456.6 g/mol
InChI Key: VZHNYQHBKDZCRT-UHFFFAOYSA-N
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Description

“3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” is a complex organic compound that features a pyrrolinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Various substitution reactions can occur at the aromatic rings and the morpholine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating specific diseases.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” would depend on its specific interactions with biological targets. Potential mechanisms could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Influencing Cellular Pathways: Such as signaling pathways involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
  • 3-Hydroxy-1-(2-piperidin-4-ylethyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

IUPAC Name

4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H28N2O5S/c1-2-12-31-18-6-3-5-17(16-18)21-20(22(27)19-7-4-15-32-19)23(28)24(29)26(21)9-8-25-10-13-30-14-11-25/h3-7,15-16,21,28H,2,8-14H2,1H3

InChI Key

VZHNYQHBKDZCRT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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